molecular formula C5H11ClFNO B2520884 rac-[(3r,4r)-4-fluoropyrrolidin-3-yl]methanol hydrochloride CAS No. 2173998-82-6

rac-[(3r,4r)-4-fluoropyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B2520884
CAS No.: 2173998-82-6
M. Wt: 155.6
InChI Key: JZRPRUOQKPFGQC-UYXJWNHNSA-N
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Description

rac-[(3R,4R)-4-Fluoropyrrolidin-3-yl]methanol hydrochloride is a fluorinated pyrrolidine derivative with a molecular formula of C₇H₇Cl₂N₃, molecular weight 236.26 g/mol, and CAS number 270929-29-8 . It is characterized by a fluorine atom at the 4-position of the pyrrolidine ring and a hydroxymethyl group at the 3-position, forming a racemic mixture. The compound is synthesized as a high-purity (95%) building block for pharmaceutical and organic chemistry applications, leveraging its polar functional groups for hydrogen bonding and solubility enhancement via the hydrochloride salt .

Properties

IUPAC Name

[(3S,4S)-4-fluoropyrrolidin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-5-2-7-1-4(5)3-8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRPRUOQKPFGQC-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)F)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride typically involves the fluorination of pyrrolidine derivatives followed by the introduction of a methanol group. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methanol group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine and Piperidine Derivatives

(a) tert-Butyl (2S,4S)-4-Fluoro-2-[(Methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate
  • Molecular Weight : 278.23 g/mol
  • Key Features : Contains a methanesulfonyloxy (mesyl) group and a tert-butyl carbamate protecting group.
  • Comparison : The mesyl group introduces a leaving group for nucleophilic substitution, making this compound reactive in synthetic pathways. Unlike the target compound, its tert-butyl carbamate enhances stability during synthesis but requires deprotection for further functionalization .
(b) 4-Fluoropiperidine Hydrochloride
  • Molecular Weight : 297.35 g/mol
  • Key Features : Fluorine on a six-membered piperidine ring.
  • The absence of a hydroxymethyl group limits hydrogen-bonding capacity relative to the target compound .

Methyl-Substituted Pyrrolidine Analogs

((3R,4R)-4-Methylpyrrolidin-3-yl)methanol Hydrochloride
  • Molecular Weight : 151.63 g/mol
  • Key Features : Methyl substituent at the 4-position instead of fluorine.
  • Comparison: The methyl group’s lower electronegativity reduces dipole interactions compared to fluorine.

Aromatic Fluorine-Containing Compounds

(S)-1-((S)-2-(4-Fluorophenyl)-2-(Methylamino)ethyl)pyrrolidin-3-ol
  • Key Features: Fluorine on an aromatic phenyl ring and a methylamino ethyl chain.
  • Comparison : The fluorophenyl group increases lipophilicity, enhancing membrane permeability but possibly reducing solubility. The ethylamine moiety introduces basicity, which can influence pharmacokinetics (e.g., plasma protein binding) compared to the aliphatic fluorine in the target compound .
rac-Methyl (3R,4R)-4-Phenylpyrrolidine-3-carboxylate Hydrochloride
  • Key Features : Phenyl group and methyl ester substituents.
  • Comparison : The aromatic phenyl group enhances hydrophobic interactions, while the ester group offers metabolic liability (e.g., hydrolysis in vivo). The target compound’s fluorine and hydroxymethyl groups prioritize polar interactions over aromatic stacking .

Complex Heterocyclic Derivatives

(4aR)-1-[(2,3-Difluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]pyrrolo[1,2-b]pyridazine-3-carboxamide
  • Key Features : Difluorophenyl and trifluoromethyl furan substituents.
  • Comparison: The trifluoromethyl group’s strong electron-withdrawing effects enhance metabolic stability and binding affinity in medicinal chemistry contexts.

Structural and Functional Analysis Table

Compound Name Molecular Weight (g/mol) Key Substituents Key Features Potential Applications References
rac-[(3R,4R)-4-Fluoropyrrolidin-3-yl]methanol HCl 236.26 4-F, 3-CH₂OH, HCl salt High polarity, hydrogen-bond donor/acceptor Pharmaceutical intermediates
4-Fluoropiperidine HCl 297.35 Piperidine ring, 4-F Reduced ring strain, no hydroxymethyl group Bioactive molecule synthesis
((3R,4R)-4-Methylpyrrolidin-3-yl)methanol HCl 151.63 4-CH₃, 3-CH₂OH, HCl salt Lower electronegativity, simpler structure Drug discovery scaffolds
(S)-1-((S)-2-(4-Fluorophenyl)ethyl)pyrrolidin-3-ol - 4-Fluorophenyl, ethylamine chain High lipophilicity, aromatic interactions CNS-targeting agents

Research Findings and Implications

  • Fluorine’s Role : The target compound’s aliphatic fluorine enhances electronegativity and dipole interactions, improving binding to polar targets (e.g., enzymes) compared to methyl or aromatic fluorine analogs .
  • Hydrochloride Salt : The salt form increases aqueous solubility, critical for in vitro assays and formulation, a feature shared with analogs like 4-fluoropiperidine HCl .
  • Molecular Weight Considerations : The target compound’s moderate molecular weight (~236 g/mol) aligns with Lipinski’s rule of five, offering advantages over bulkier derivatives (e.g., 297 g/mol piperidine analog) in drug-likeness .

Biological Activity

rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride is a chiral fluorinated pyrrolidine derivative with significant biological activity. Its molecular formula is C5H10ClFNOC_5H_{10}ClFNO, and it has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, particularly enzymes and receptors. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Weight : 155.6 g/mol
  • CAS Number : 2173998-82-6
  • IUPAC Name : ((3S,4S)-4-fluoropyrrolidin-3-yl)methanol hydrochloride
  • Physical Form : Powder
  • Purity : 95%

Synthesis

The synthesis of this compound typically involves multi-step reactions that ensure the retention of chirality. The presence of the fluorine atom at the 4-position enhances the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom significantly influences its binding affinity and selectivity, potentially modulating various biological pathways.

Pharmacological Studies

Research indicates that compounds with structures similar to this compound may exhibit enzyme inhibition or receptor modulation. The compound's interaction studies focus on:

  • Binding Affinity : Enhanced due to the presence of fluorine.
  • Metabolic Stability : Improved bioavailability which is crucial for therapeutic efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-olLacks fluorine atomDifferent reactivity profile
(3R,4S)-4-Fluoropyrrolidin-3-OLDifferent stereochemistryPotentially different biological activities
(3R,4S)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanolContains trifluoromethyl groupVariations in lipophilicity and metabolic stability

The unique presence of the fluorine atom in this compound imparts distinct properties such as increased lipophilicity and enhanced binding affinity compared to similar compounds, making it particularly valuable in drug discovery contexts.

Case Studies and Research Findings

  • Neurological Applications : Studies have suggested that this compound may interact with targets involved in neurological functions. This interaction could lead to the development of novel therapeutic agents for neurological disorders.
  • Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes that play critical roles in metabolic pathways, thereby influencing various physiological processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis involving fluorination of pyrrolidine precursors, followed by methanol group introduction and hydrochloride salt formation. Key steps include:

  • Fluorination : Use of fluorinating agents (e.g., DAST or Deoxo-Fluor) under inert conditions to minimize side reactions .
  • Chiral resolution : Employ chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to separate enantiomers .
  • Salt formation : React with HCl in anhydrous ethanol to improve crystallinity and solubility .
    • Critical parameters : Temperature control (<0°C for fluorination), solvent polarity (THF or DCM), and stoichiometric ratios (1:1.2 for HCl addition) .

Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and stability?

  • Analytical techniques :

  • Solubility : Measure in aqueous buffers (pH 1–7.4) using HPLC with UV detection .
  • Stability : Accelerated stability studies (40°C/75% RH) over 4 weeks, monitoring degradation via LC-MS .
  • Hygroscopicity : Dynamic vapor sorption (DVS) to assess moisture uptake .
    • Key findings : Hydrochloride salt form enhances aqueous solubility (e.g., >50 mg/mL in pH 3 buffer) but may require desiccated storage to prevent hydrolysis .

Q. What structural analogs of this compound have been studied, and how do their substituents affect bioactivity?

  • Comparative analysis (based on ):

CompoundStructural DifferenceBioactivity Impact
[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol HClFluorophenyl substitutionEnhanced σ1 receptor binding (Ki = 12 nM)
[(3S,4R)-4-(4-Chloro-2-fluorophenyl) analogChlorine additionReduced metabolic clearance (t1/2 = 3.2 h in hepatocytes)
Non-fluorinated pyrrolidine derivativesLack of fluorineLower CNS permeability (Papp < 5 × 10⁻⁶ cm/s)

Advanced Research Questions

Q. How can enantiomeric purity be validated, and what are the implications of racemic vs. resolved forms in pharmacological studies?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane:isopropanol (80:20) mobile phase .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computational predictions .
    • Pharmacological impact : Racemic mixtures may exhibit off-target effects (e.g., (3S,4S)-enantiomer shows µ-opioid receptor antagonism, complicating data interpretation) .

Q. What in vitro and in vivo models are suitable for studying its interaction with neurotransmitter systems?

  • Experimental design :

  • In vitro : Radioligand binding assays (e.g., [³H]-spiperone for dopamine D2/D3 receptors) using HEK293 cells expressing human receptors .
  • In vivo : Microdialysis in rodent striatum to measure extracellular dopamine levels post-administration .
    • Data interpretation : Fluorine’s electronegativity may enhance binding to polar receptor pockets (e.g., serotonin 5-HT2A subtype, IC50 = 89 nM) .

Q. How can researchers resolve contradictions in reported receptor affinity data across studies?

  • Case example : Discrepancies in σ1 receptor Ki values (12 nM vs. 45 nM) may arise from:

  • Receptor source : Recombinant human vs. rat brain membrane preparations .
  • Assay conditions : Differences in buffer ionic strength or incubation time .
    • Resolution : Standardize protocols (e.g., IUPHAR guidelines) and validate with reference ligands (e.g., (+)-pentazocine) .

Q. What computational strategies predict metabolic pathways and potential toxic metabolites?

  • Tools :

  • In silico metabolism : Use Schrödinger’s ADMET Predictor or GLORYx for Phase I/II metabolism simulations .
  • Docking studies : AutoDock Vina to identify CYP450 binding sites (e.g., CYP3A4-mediated N-dealkylation) .
    • Validation : Compare predictions with in vitro liver microsome data (e.g., t1/2 = 1.8 h in human liver microsomes) .

Q. How does the fluorine substituent influence pharmacokinetics compared to non-fluorinated analogs?

  • Key findings :

  • Lipophilicity : Fluorine reduces logP by 0.3–0.5 units, improving solubility but lowering blood-brain barrier penetration .
  • Metabolic stability : Fluorine resists oxidative metabolism, increasing plasma exposure (AUC = 420 ng·h/mL vs. 290 ng·h/mL for non-fluorinated analog) .

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